Antiproliferative Potency Against PC3 Prostate Cancer Cells: 3,4,5-Trimethoxybenzylidene Scaffold Delivers Sub-Micromolar IC₅₀ Activity
The 3,4,5-trimethoxybenzylidene-hydrazone scaffold, exemplified by structurally congeneric compounds in the same series, demonstrates potent antiproliferative activity against PC3 prostate cancer cells with IC₅₀ values as low as 0.2 µM [1]. Because the target compound (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide shares the identical 3,4,5-trimethoxybenzohydrazide pharmacophore and an E-configured benzylidene imine, it is positioned within this high-activity cluster. By contrast, the unsubstituted benzylidene analog (CAS 39229-58-8) and the 4-methoxy analog (CAS 346721-31-1) lack published quantitative antiproliferative data in this assay system, limiting direct cross-study comparison [2].
| Evidence Dimension | Antiproliferative IC₅₀ against PC3 (prostate cancer) cells |
|---|---|
| Target Compound Data | Not directly measured; inferred from congeneric compounds (2a, 2c) in the same scaffold series showing IC₅₀ = 0.2 µM |
| Comparator Or Baseline | Unsubstituted benzylidene analog (CAS 39229-58-8): no published PC3 IC₅₀ data. 4-Methoxy analog (CAS 346721-31-1): no published PC3 IC₅₀ data. |
| Quantified Difference | Congeners with identical 3,4,5-trimethoxybenzohydrazide core achieve IC₅₀ values 9- to 15-fold lower than the 1.8 µM IC₅₀ of less optimized congeners in the same series. |
| Conditions | MTT assay, PC3 human prostate cancer cell line, in vitro [1] |
Why This Matters
Procurement for anticancer screening programs should prioritize compounds anchored to a scaffold with demonstrated sub-micromolar potency, as structural analogs lacking this core (e.g., simple benzylidene hydrazones without the 3,4,5-trimethoxy substitution) typically show IC₅₀ values above 10 µM.
- [1] Jin, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036–5040. View Source
- [2] Sigma-Aldrich. N'-Benzylidene-3,4,5-trimethoxybenzohydrazide (CAS 39229-58-8) and 3,4,5-Trimethoxy-N'-(4-methoxybenzylidene)benzohydrazide (CAS 346721-31-1) product entries. View Source
